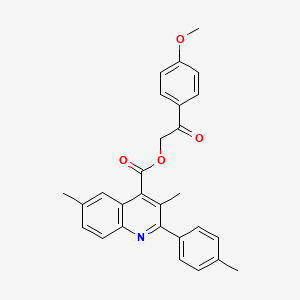![molecular formula C26H25N3O6 B12040095 [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 769148-32-5](/img/structure/B12040095.png)
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラジニリデン]メチル]フェニル] 3,4-ジメトキシベンゾエートは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、芳香族成分と脂肪族成分の両方を包含する独自の構造を特徴とし、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路および反応条件
[(E)-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラジニリデン]メチル]フェニル] 3,4-ジメトキシベンゾエートの合成は、通常、複数段階の有機反応を伴います。 一般的なアプローチの1つはウギ反応であり、ケトンまたはアルデヒド、アミン、イソシアニド、カルボン酸を組み合わせてビスアミドを生成する多成分反応です 。 この反応は発熱反応であり、通常、DMF、メタノール、エタノールなどの極性非プロトン性溶媒中で数分以内に完了します .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、自動化された反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。触媒と最適化された反応条件の使用により、生産プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
[(E)-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラジニリデン]メチル]フェニル] 3,4-ジメトキシベンゾエートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、官能基を別の官能基と置換する反応です。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 鉄または塩化アルミニウムなどの触媒の存在下でのハロゲン。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学的研究の応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、創薬と材料科学のための多様な化学ライブラリーの構築が可能になります。
生物学
生物学では、この化合物は酵素相互作用と細胞経路を研究するためのプローブとして使用できます。特定のタンパク質と相互作用する能力により、生化学アッセイと分子生物学研究に役立ちます。
医学
医学では、[(E)-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラジニリデン]メチル]フェニル] 3,4-ジメトキシベンゾエートは、潜在的な治療的用途を持っています。特定の酵素の阻害剤または活性剤として作用する可能性があり、創薬の候補となります。
産業
産業では、この化合物は特殊化学薬品や先端材料の製造に使用できます。その独自の特性により、コーティング、接着剤、ポリマーなどの用途に適しています。
作用機序
[(E)-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラジニリデン]メチル]フェニル] 3,4-ジメトキシベンゾエートの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素または受容体に結合し、その活性を変化させ、下流効果を引き起こす可能性があります。 正確な経路と標的は、特定のアプリケーションと使用状況によって異なります .
類似化合物との比較
類似化合物
酢酸エチル: 類似の構造的特徴を持つ広く使用されている化学中間体.
アセチルアセトン: さまざまな化学反応で使用されるケト-エノール互変異性を示す別の化合物.
ジケテン: アセト酢酸エステルの合成に使用される反応性中間体.
独自性
[(E)-[2-(4-エチルアニリノ)-2-オキソアセチル]ヒドラジニリデン]メチル]フェニル] 3,4-ジメトキシベンゾエートは、その複雑な構造と多様な官能基により際立っています。この独自性により、幅広い化学修飾と用途が可能になり、研究および産業用途に役立つ化合物となっています。
特性
CAS番号 |
769148-32-5 |
|---|---|
分子式 |
C26H25N3O6 |
分子量 |
475.5 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-4-17-5-10-20(11-6-17)28-24(30)25(31)29-27-16-18-7-12-21(13-8-18)35-26(32)19-9-14-22(33-2)23(15-19)34-3/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+ |
InChIキー |
CZUVLNFXNOSSAA-JVWAILMASA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)

![Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12040058.png)

![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)



![N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12040103.png)


